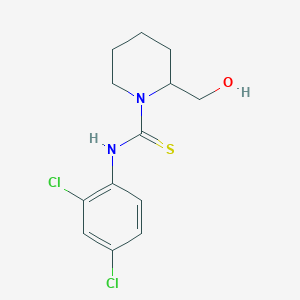![molecular formula C20H21Cl3N2O4S B4134958 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4134958.png)
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-dichlorophenyl)acetamide
Overview
Description
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-dichlorophenyl)acetamide is a complex organic compound that has garnered significant interest in scientific research This compound is known for its unique chemical structure, which includes a combination of chloro, cyclohexylamino, sulfonyl, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chloro-4-[(cyclohexylamino)sulfonyl]phenol: This intermediate is synthesized by reacting 2-chlorophenol with cyclohexylamine and a sulfonyl chloride reagent under controlled conditions.
Formation of 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetic acid: The intermediate is then reacted with chloroacetic acid in the presence of a base to form the acetic acid derivative.
Coupling with 2,6-dichloroaniline: Finally, the acetic acid derivative is coupled with 2,6-dichloroaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted derivatives with new functional groups replacing the chloro groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as inflammation or cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it can interact with receptors on cell surfaces, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide: This compound shares a similar core structure but has a different substituent on the nitrogen atom.
2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide: This compound has fluorine atoms instead of chlorine atoms on the phenyl ring.
Uniqueness
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-dichlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl3N2O4S/c21-15-7-4-8-16(22)20(15)24-19(26)12-29-18-10-9-14(11-17(18)23)30(27,28)25-13-5-2-1-3-6-13/h4,7-11,13,25H,1-3,5-6,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCYGDSAZZTLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=C(C=CC=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-4-methylbenzamide](/img/structure/B4134878.png)
![4-(3-fluorophenyl)-4,6,7,8-tetrahydro-1H-5,8-ethanopyrido[3,2-d]pyrimidine-2(3H)-thione](/img/structure/B4134885.png)
![N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B4134889.png)
![Methyl 2-[4-[(2-fluorophenyl)sulfamoyl]-2-methylphenoxy]acetate](/img/structure/B4134890.png)

![Ethyl 4-[[2-[[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B4134909.png)
![methyl (4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4134921.png)


![N-(5-fluoro-2-methylphenyl)-2-{[5-(2-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4134952.png)
![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4134963.png)

![2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4134967.png)
![2-[(2-aminophenyl)sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B4134981.png)
